molecular formula C7H10N2O2 B2981032 3,6-Dimethoxy-4-methylpyridazine CAS No. 89943-29-3

3,6-Dimethoxy-4-methylpyridazine

Cat. No.: B2981032
CAS No.: 89943-29-3
M. Wt: 154.169
InChI Key: FODLXNPPUWRDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethoxy-4-methylpyridazine is a chemical compound with the CAS Number: 89943-29-3 . It has a molecular weight of 154.17 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of pyridazine derivatives, including this compound, has been a subject of study in the field of organic chemistry . For instance, the synthesis of new energetic materials based on the pyridazine scaffold has been explored . In one study, the desired 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide was synthesized as the first instance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H10N2O2/c1-5-4-6(10-2)8-9-7(5)11-3/h4H,1-3H3 . The InChI key for this compound is FODLXNPPUWRDEJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The use of 3,6-pyridazinediones, which includes this compound, in organic synthesis and chemical biology has been emphasized in recent developments . They have been applied in various fields of organic synthesis, medicinal chemistry, and chemical biology .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 154.17 .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of Pyridazine Derivatives: Yanai and Kinoshita (1968) studied the reactions of 3,6-dimethoxy-4-nitropyridazine 1-oxide with various alkyl halides, leading to the creation of several pyridazine derivatives, indicating its utility in synthetic organic chemistry (Yanai & Kinoshita, 1968).
  • Formation and Decomposition of Tricyclic Systems: Novák et al. (2006) researched the formation and thermal decomposition of an azo-bridged tricyclic ring system involving 3,6-dimethoxy-4-methylpyridazine. This study suggests its potential role in the study of novel ring systems in chemistry (Novák et al., 2006).

Material Science and Phase Transformations

  • Phase Transformations in Cyanurates: Kaftory et al. (2001) investigated phase transformations in cyanurates, including compounds like 4,6-dimethoxy-3-methyldihydrotriazine-2-one, highlighting its relevance in studying material science and crystallography (Kaftory et al., 2001).

Nuclear Magnetic Resonance Studies

  • Nuclear Spin-Coupling Constants: Kuroda, Fujiwara, and Matsushita (1985) utilized 3,6-dimethyl-pyridazines for observing nuclear spin-coupling constants, contributing to the field of NMR spectroscopy and the understanding of molecular interactions (Kuroda, Fujiwara, & Matsushita, 1985).

Chemical Reactions and Catalysis

  • Amination Reactions: Tondys and Plas (1986) explored the amination of 4-nitropyridazine 1-oxides by liquid ammonia/potassium permanganate, showing its utility in specific amination reactions (Tondys & Plas, 1986).

Biochemical Applications

  • Enhancing Hyaluronan Pseudoplasticity: Petta et al. (2016) demonstrated the use of 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methylmorpholinium chloride for grafting alkyl moieties to hyaluronan. This study has implications for drug delivery and regenerative medicine (Petta et al., 2016).

Safety and Hazards

The safety information for 3,6-Dimethoxy-4-methylpyridazine is available in its Material Safety Data Sheet (MSDS) . It’s always recommended to refer to the MSDS for detailed safety and handling information.

Properties

IUPAC Name

3,6-dimethoxy-4-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-4-6(10-2)8-9-7(5)11-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODLXNPPUWRDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.